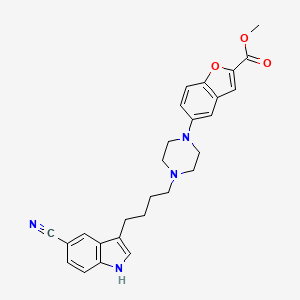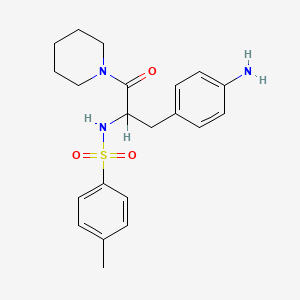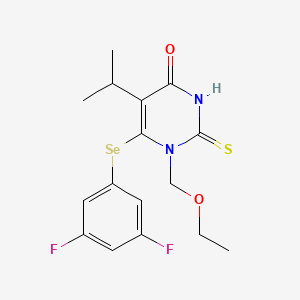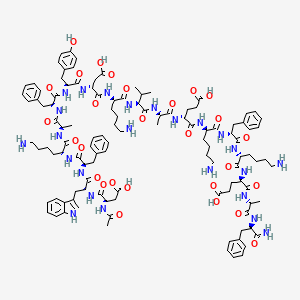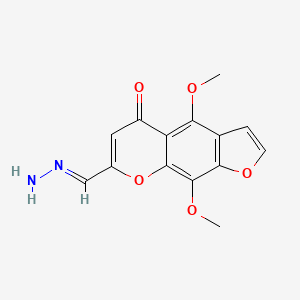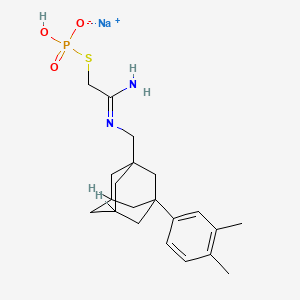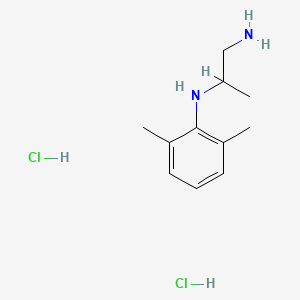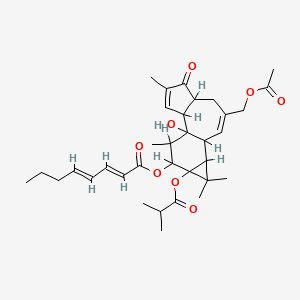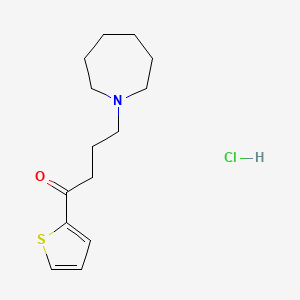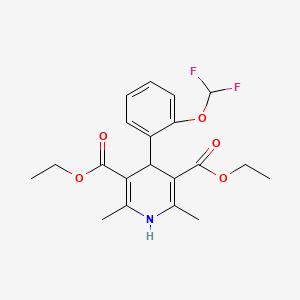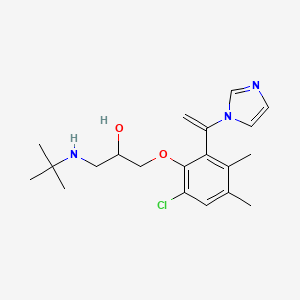
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-10-((4-methoxyphenyl)methyl)-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,14-Tetraazapentadecan-15-oic acid, 12-hydroxy-10-((4-methoxyphenyl)methyl)-2-methyl-7-(1-methylethyl)-6,9-dioxo-13-(phenylmethyl)-, 1,1-dimethylethyl ester, (7S-(7R*,10S*,12R*,13R*))- is a complex organic compound with a multifaceted structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,14-Tetraazapentadecan-15-oic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as esterification, hydroxylation, and methylation. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to monitor the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5,8,14-Tetraazapentadecan-15-oic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester group can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the ester group may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2,5,8,14-Tetraazapentadecan-15-oic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a valuable tool for studying molecular recognition and binding.
Medicine
In medicine, 2,5,8,14-Tetraazapentadecan-15-oic acid may be investigated for its potential therapeutic properties. Its complex structure and functional groups may allow it to interact with specific biological targets, leading to the development of new drugs or diagnostic agents.
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of specialty chemicals, polymers, and materials. Its unique properties can be harnessed to create products with specific characteristics and functionalities.
Mecanismo De Acción
The mechanism of action of 2,5,8,14-Tetraazapentadecan-15-oic acid involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,5,8,14-Tetraazapentadecan-15-oic acid include other complex organic molecules with multiple functional groups, such as:
- 2,5,8,14-Tetraazapentadecan-15-oic acid derivatives with different substituents.
- Complex esters and amides with similar structural motifs.
Uniqueness
What sets 2,5,8,14-Tetraazapentadecan-15-oic acid apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
181038-30-2 |
|---|---|
Fórmula molecular |
C34H52N4O6 |
Peso molecular |
612.8 g/mol |
Nombre IUPAC |
tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-[2-(dimethylamino)ethylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-5-[(4-methoxyphenyl)methyl]-6-oxo-1-phenylhexan-2-yl]carbamate |
InChI |
InChI=1S/C34H52N4O6/c1-23(2)30(32(41)35-18-19-38(6)7)37-31(40)26(20-25-14-16-27(43-8)17-15-25)22-29(39)28(21-24-12-10-9-11-13-24)36-33(42)44-34(3,4)5/h9-17,23,26,28-30,39H,18-22H2,1-8H3,(H,35,41)(H,36,42)(H,37,40)/t26-,28+,29+,30+/m1/s1 |
Clave InChI |
RUHOZTMJVUIXNA-ZRJFKUPHSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NCCN(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)OC)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
SMILES canónico |
CC(C)C(C(=O)NCCN(C)C)NC(=O)C(CC1=CC=C(C=C1)OC)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


